
Brofaromine hydrochloride
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Overview
Description
Brofaromine Hydrochloride is a reversible inhibitor of monoamine oxidase A, discovered by Ciba-Geigy. It was primarily researched for the treatment of depression and anxiety but was never brought to market. The compound also acts as a serotonin reuptake inhibitor, offering promise in treating a wide spectrum of depressed patients while producing fewer severe anticholinergic side effects compared to older drugs like tricyclic antidepressants .
Preparation Methods
The synthesis of Brofaromine Hydrochloride involves several steps:
Bromination: 2-hydroxy-5-methoxybenzaldehyde is brominated in an acetic acid/sodium acetate mixture to produce bromoaldehyde.
Condensation: The bromoaldehyde is then condensed with 4-(chloromethyl)pyridine hydrochloride to form the benzofuranylpyridine.
Chemical Reactions Analysis
Brofaromine Hydrochloride undergoes several types of chemical reactions:
Oxidation: It can be oxidized under specific conditions, although detailed pathways are not extensively documented.
Reduction: The compound can be reduced, particularly in the presence of reducing agents.
Substitution: It undergoes substitution reactions, especially involving the bromine atom in its structure.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Brofaromine Hydrochloride has been studied extensively in the field of neuropsychopharmacology. Its primary applications include:
Treatment of Depression and Anxiety: As a reversible inhibitor of monoamine oxidase A and a serotonin reuptake inhibitor, it has shown promise in treating depression and anxiety disorders.
Research on Monoamine Oxidase Inhibitors: It has been used in studies to understand the pharmacological properties and therapeutic potential of reversible inhibitors of monoamine oxidase A.
Potential Use in Eating Disorders: Some studies have explored its efficacy in treating eating disorders like bulimia nervosa.
Mechanism of Action
Brofaromine Hydrochloride exerts its effects by selectively and reversibly inhibiting monoamine oxidase A. This inhibition prevents the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine, leading to increased levels of these neurotransmitters in the brain. Additionally, its serotonin reuptake inhibiting properties further enhance its antidepressant effects .
Comparison with Similar Compounds
Brofaromine Hydrochloride is unique due to its dual action as a reversible inhibitor of monoamine oxidase A and a serotonin reuptake inhibitor. Similar compounds include:
This compound’s reversible nature and dual action make it a unique compound in the treatment of depression and anxiety disorders.
Properties
CAS No. |
63638-90-4 |
---|---|
Molecular Formula |
C14H17BrClNO2 |
Molecular Weight |
346.65 g/mol |
IUPAC Name |
4-(7-bromo-5-methoxy-1-benzofuran-2-yl)piperidine;hydrochloride |
InChI |
InChI=1S/C14H16BrNO2.ClH/c1-17-11-6-10-7-13(9-2-4-16-5-3-9)18-14(10)12(15)8-11;/h6-9,16H,2-5H2,1H3;1H |
InChI Key |
PUYKEOGYPYITCW-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C2C(=C1)C=C(O2)C3CCNCC3)Br.Cl |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=C(O2)C3CCNCC3)Br.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
63638-91-5 (Parent) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-(5-methoxy-7-bromobenzofuranyl)-2-piperidine brofaromin brofaromine brofaromine hydrochloride CGP 11305A CGP-11305A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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